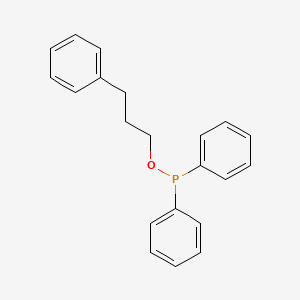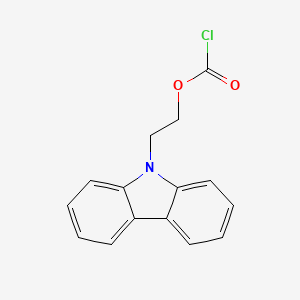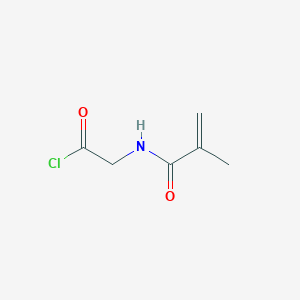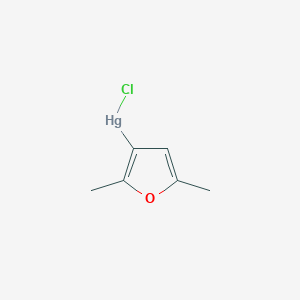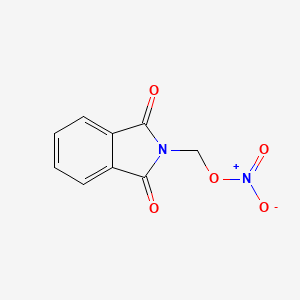
2-(2-Isocyanatoethyl)benzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isocyanatoethyl)benzene-1-thiol is an organic compound with the molecular formula C9H9NS It is characterized by the presence of both an isocyanate group (-NCO) and a thiol group (-SH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)benzene-1-thiol typically involves the reaction of 2-mercaptoethylbenzene with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5CH2CH2SH+COCl2→C6H5CH2CH2NCO+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phosgene gas in a controlled environment, along with appropriate safety measures, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isocyanatoethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Thiol-Isocyanate Reactions: The thiol group can react with the isocyanate group to form thiourethanes.
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-Isocyanate Reactions: Typically catalyzed by bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines can react with the isocyanate group to form ureas.
Major Products
Thiol-Isocyanate Reactions: Formation of thiourethanes.
Oxidation: Formation of disulfides.
Substitution: Formation of ureas.
Applications De Recherche Scientifique
2-(2-Isocyanatoethyl)benzene-1-thiol has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Material Science: Employed in the development of advanced materials with specific properties such as wettability and self-cleaning surfaces.
Bioconjugation: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
Mécanisme D'action
The reactivity of 2-(2-Isocyanatoethyl)benzene-1-thiol is primarily due to the presence of the isocyanate and thiol groups. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The thiol group can undergo oxidation to form disulfides or participate in thiol-ene and thiol-yne reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
2-Mercaptoethylbenzene: Lacks the isocyanate group, only contains the thiol group.
Uniqueness
2-(2-Isocyanatoethyl)benzene-1-thiol is unique due to the presence of both reactive isocyanate and thiol groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Propriétés
Numéro CAS |
409131-21-1 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
2-(2-isocyanatoethyl)benzenethiol |
InChI |
InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2 |
Clé InChI |
DRMAWVPHCBIVPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCN=C=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



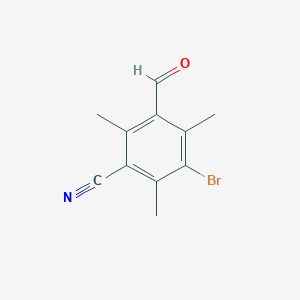
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)

